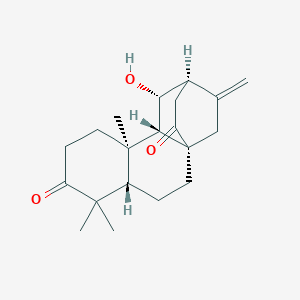

ent-11beta-Hydroxyatis-16-ene-3,14-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Steroids are a significant class of organic compounds with four rings arranged in a specific molecular configuration. They play crucial roles in biological systems as hormones, vitamins, and for structural purposes in cell membranes. The study of their synthesis, molecular structure, and properties is vital for developing pharmaceuticals and understanding their role in biology.

Synthesis Analysis

Synthesis of steroid derivatives typically involves multiple steps, including selective deoxygenation, oxidation, and catalytic hydrogenation. For example, the synthesis of 16beta-hydroxy-5alpha-cholestane-3,6-dione, a cytotoxic marine oxysterol, was achieved from diosgenin in six steps, highlighting the complexity and the precision required in steroid synthesis (Denancé, Guyot, & Samadi, 2006).

Molecular Structure Analysis

The molecular structure of steroids is analyzed using various spectroscopic methods, including 1H and 13C NMR. These methods provide detailed information on the molecular environment and the arrangement of atoms within the molecule, critical for understanding the compound's reactivity and interaction with biological systems (García‐Martínez, Reyes-López, & Joseph-Nathan, 1993).

Chemical Reactions and Properties

Steroid derivatives undergo various chemical reactions, including hydroxylation, which can significantly alter their biological activity. For instance, microbial transformation of androst-4-ene-3,17-dione by Beauveria bassiana resulted in hydroxylated metabolites, demonstrating the potential for microbial biocatalysis in steroid modification (Xiong et al., 2006).

Scientific Research Applications

Role in Metabolic Syndrome and Inflammation

ent-11beta-Hydroxyatis-16-ene-3,14-dione, through its association with 11Beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1), plays a significant role in various physiological and pathological conditions. 11β-HSD1 is a key enzyme that modulates the conversion of inactive glucocorticoids to their active forms, influencing glucocorticoid action at the tissue level. This enzyme is implicated in the normal functioning of the hypothalamus-pituitary-adrenal (HPA) axis, metabolic syndrome, and the immune response. Abnormalities in 11β-HSD1 activity are linked with hyperandrogenism and metabolic syndrome, suggesting potential therapeutic targets for conditions associated with excess glucocorticoids, such as obesity and type 2 diabetes mellitus (Cooper & Stewart, 2009).

Dietary Influences on Obesity

Research has shown that diet plays a crucial role in regulating 11β-HSD-1, particularly in the context of obesity. Alterations in 11β-HSD-1 expression in liver and adipose tissues due to dietary factors contribute to tissue-specific dysregulation of glucocorticoids observed in obesity. Understanding how different dietary compositions affect 11β-HSD-1 may offer insights into the mechanisms of obesity and potential dietary interventions (London & Castonguay, 2009).

Biomedical Applications of Hydroxyapatite

While not directly related to this compound, hydroxyapatite (HA) research provides an example of how similar compounds are utilized in biomedical fields. HA is valued for its bioactive and biocompatible properties, making it suitable for bone tissue regeneration and drug delivery systems. Advances in HA synthesis, functionalization, and its role in biomedical applications highlight the potential of similar compounds in therapeutic and diagnostic applications (Haider et al., 2017).

11β-HSD1 in Type 2 Diabetes Mellitus

The link between 11β-HSD1 and metabolic disorders such as type 2 diabetes mellitus underscores the enzyme's importance in glucocorticoid regulation and its potential as a therapeutic target. Inhibition or down-regulation of 11β-HSD1 could provide novel treatment options for managing type 2 diabetes and associated metabolic syndromes, emphasizing the need for further research in this area (Stulnig & Waldhäusl, 2004).

Mechanism of Action

Target of Action

The primary target of ent-11beta-Hydroxyatis-16-ene-3,14-dione, also known as compound 11, is the Respiratory Syncytial Virus (RSV) . RSV is a common respiratory virus that causes mild, cold-like symptoms but can be severe for infants and older adults .

Result of Action

The result of this compound’s action is the inhibition of RSV, potentially preventing the virus from infecting host cells and spreading . This could lead to a reduction in the severity of symptoms in individuals infected with RSV.

Safety and Hazards

properties

IUPAC Name |

(1S,4S,9R,10S,11R,12R)-11-hydroxy-5,5,9-trimethyl-16-methylidenetetracyclo[10.2.2.01,10.04,9]hexadecane-6,14-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O3/c1-11-10-20-8-5-13-18(2,3)14(21)6-7-19(13,4)17(20)16(23)12(11)9-15(20)22/h12-13,16-17,23H,1,5-10H2,2-4H3/t12-,13-,16-,17+,19-,20-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONJRISGOJDDBNB-GURBOLKESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC34CC(=C)C(CC3=O)C(C4C2(CCC1=O)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC(=O)C([C@H]1CC[C@]34[C@H]2[C@@H]([C@H](CC3=O)C(=C)C4)O)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.